molecular formula C22H16N2Na2O8S2 B072956 Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) CAS No. 1324-06-7

Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)

Cat. No. B072956
CAS RN: 1324-06-7
M. Wt: 546.5 g/mol
InChI Key: ITUHFYWLEKLXJM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and environmental science.

Mechanism Of Action

The mechanism of action of Anthracenesulfonic acid is not fully understood. However, it is believed to exert its anti-inflammatory and anticancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. As a fluorescent probe, it binds to specific biomolecules and emits light upon excitation. In polymers, it improves their mechanical properties by forming strong intermolecular interactions with the polymer chains.

Biochemical And Physiological Effects

Anthracenesulfonic acid has been shown to have anti-inflammatory and anticancer effects in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. As a fluorescent probe, it has been used to image specific biomolecules in cells. In polymers, it improves their mechanical properties by forming strong intermolecular interactions with the polymer chains.

Advantages And Limitations For Lab Experiments

The advantages of using Anthracenesulfonic acid in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on Anthracenesulfonic acid. One direction is to further investigate its anti-inflammatory and anticancer properties and to develop it as a potential drug candidate. Another direction is to explore its potential applications in materials science, such as in the development of new polymers and organic light-emitting diodes. Additionally, it could be further studied as a fluorescent probe for biological imaging and as a marker for the detection of wastewater contamination.
Conclusion:
Anthracenesulfonic acid is a chemical compound that has potential applications in various fields such as pharmaceuticals, materials science, and environmental science. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further research. However, its low solubility in water and potential toxicity should be taken into consideration when using it in lab experiments. Further research on Anthracenesulfonic acid could lead to the development of new drugs, materials, and environmental monitoring techniques.

Synthesis Methods

Anthracenesulfonic acid is synthesized through the reaction of anthracene with sulfuric acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form 4-nitroanthracene-2-sulfonic acid. The nitro group is then reduced to an amino group using tin and hydrochloric acid, followed by the addition of sodium hydroxide to form the sodium salt.

Scientific Research Applications

Anthracenesulfonic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been shown to have anti-inflammatory and anticancer properties. It has also been used as a fluorescent probe in biological imaging and as a sensitizer in photodynamic therapy. In materials science, it has been incorporated into polymers to improve their mechanical properties and as a dye in organic light-emitting diodes. In environmental science, it has been used as a marker for the detection of wastewater contamination.

properties

CAS RN

1324-06-7

Product Name

Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)

Molecular Formula

C22H16N2Na2O8S2

Molecular Weight

546.5 g/mol

IUPAC Name

disodium;2-[(4-azanidyloxysulfonyl-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate

InChI

InChI=1S/C22H17N2O8S2.2Na/c1-11-7-8-15(17(9-11)33(27,28)29)24-16-10-12(2)22(34(30,31)32-23)19-18(16)20(25)13-5-3-4-6-14(13)21(19)26;;/h3-10,23-24H,1-2H3,(H,27,28,29);;/q-1;2*+1/p-1

InChI Key

ITUHFYWLEKLXJM-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+]

Other CAS RN

1324-06-7

Origin of Product

United States

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